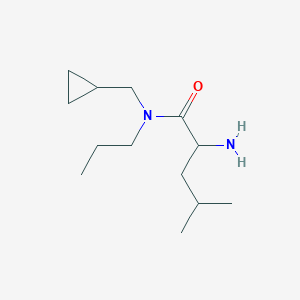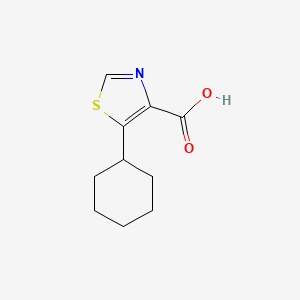
5-Cyclohexyl-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Méthodes De Préparation
The synthesis of 5-Cyclohexyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with α-haloketones, followed by cyclization with thiourea . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .
Analyse Des Réactions Chimiques
5-Cyclohexyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiazole compounds .
Applications De Recherche Scientifique
5-Cyclohexyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors. For example, it may interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparaison Avec Des Composés Similaires
5-Cyclohexyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific cyclohexyl substitution, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
5-cyclohexyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
Clé InChI |
UZTREZDMLAPJAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(N=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
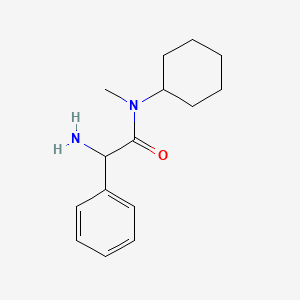
![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
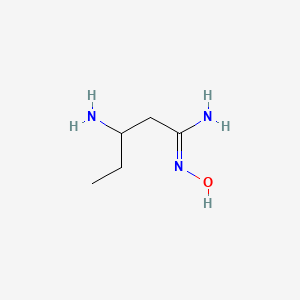
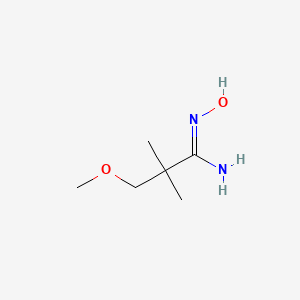
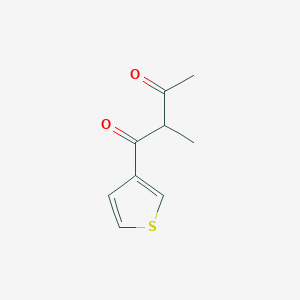
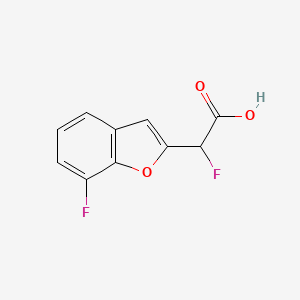
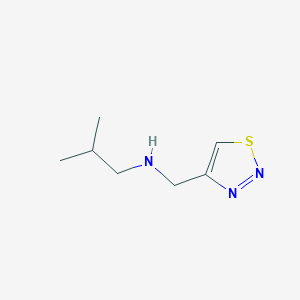
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
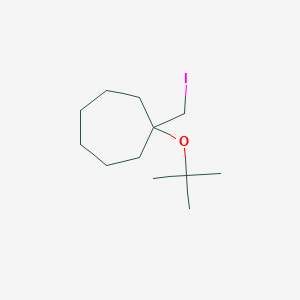

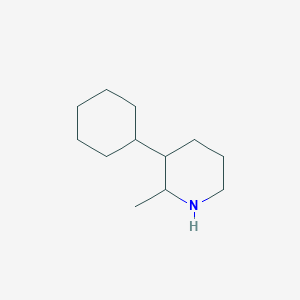
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
